Cas no 863767-15-1 (Indolo[3,2-b]carbazole-6-carboxylic acid, 12-formyl-5,11-dihydro-)
863767-15-1 structure
Product Name:Indolo[3,2-b]carbazole-6-carboxylic acid, 12-formyl-5,11-dihydro-
CAS-nummer:863767-15-1
MF:C20H12N2O3
MW:328.32088470459
CID:4252922
PubChem ID:86067737
Update Time:2025-04-24
Indolo[3,2-b]carbazole-6-carboxylic acid, 12-formyl-5,11-dihydro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Indolo[3,2-b]carbazole-6-carboxylic acid, 12-formyl-5,11-dihydro-
- Malasseziazole C
- 863767-15-1
- Malabetaeziazole C
- 6-formyl-5,11-dihydroindolo(3,2-b)carbazole-12-carboxylic acid
- 12-Formyl-5H,11H-indolo[3,2-b]carbazole-6-carboxylate
- 6-formyl-5,11-dihydroindolo[3,2-b]carbazole-12-carboxylic acid
- CHEBI:223989
- 6-ormyl-5,11-dihydroindolo[3,2-b]carbazole-12-carboxylic acid
- SCHEMBL24115417
- 12-Formyl-5H,11H-indolo(3,2-b)carbazole-6-carboxylate
-
- Inchi: 1S/C20H12N2O3/c23-9-12-15-10-5-1-3-7-13(10)22-19(15)17(20(24)25)16-11-6-2-4-8-14(11)21-18(12)16/h1-9,21-22H,(H,24,25)
- InChI-sleutel: ZUEZOQULQLAXBW-UHFFFAOYSA-N
- LACHT: N1C2=C(C=CC=C2)C2=C1C(C(O)=O)=C1C3=C(NC1=C2C=O)C=CC=C3
Berekende eigenschappen
- Exacte massa: 328.08479225Da
- Monoisotopische massa: 328.08479225Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 2
- Complexiteit: 567
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.821
- Topologisch pooloppervlak: 86Ų
Indolo[3,2-b]carbazole-6-carboxylic acid, 12-formyl-5,11-dihydro- Gerelateerde literatuur
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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